rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
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Overview
Description
rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which is substituted with a hydroxy group and a methylbutenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include tert-butyl carbamate, which serves as a protecting group for the amine functionality during the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the double bond in the methylbutenyl group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated piperidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for the development of new pharmaceuticals.
Industry: As an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are likely involved in hydrogen bonding and other interactions with biological molecules, which can influence the compound’s activity. The methylbutenyl group may also play a role in modulating the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples include:
- tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
- tert-butyl (3R,4S)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H27NO3 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-hydroxy-3-(2-methylbut-3-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-7-15(5,6)11-10-16(9-8-12(11)17)13(18)19-14(2,3)4/h7,11-12,17H,1,8-10H2,2-6H3/t11-,12+/m0/s1 |
InChI Key |
LHTMYTPOYDAIQE-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(C)(C)C=C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(C)(C)C=C)O |
Origin of Product |
United States |
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